molecular formula C8H7ClFNO2 B8133639 Methyl 4-amino-2-chloro-5-fluorobenzoate

Methyl 4-amino-2-chloro-5-fluorobenzoate

Cat. No.: B8133639
M. Wt: 203.60 g/mol
InChI Key: ZMJAVSHQQUKUPV-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-5-fluorobenzoate is a halogenated aromatic ester characterized by an amino group at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 5-position on the benzoate ring. This compound serves as a critical intermediate in pharmaceutical research, particularly in synthesizing bioactive molecules and drug candidates. Its structural features—combining electron-withdrawing (Cl, F) and electron-donating (NH₂) groups—enable diverse reactivity, making it valuable for constructing complex molecular architectures .

Properties

IUPAC Name

methyl 4-amino-2-chloro-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJAVSHQQUKUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 2-Chloro-4-Nitro-5-Fluorobenzoate

The nitro reduction pathway begins with the preparation of a nitro precursor. A plausible route involves nitration of a dihalogenated benzoic acid derivative. For example, methyl 2-chloro-5-fluorobenzoate can undergo nitration using a mixture of nitric acid and sulfuric acid. The fluorine atom at position 5 directs nitration to the para position (position 4), yielding methyl 2-chloro-4-nitro-5-fluorobenzoate.

Reaction Conditions :

  • Nitrating agent: HNO₃ (90%)/H₂SO₄ (10%), 0–5°C, 2–4 hours.

  • Yield: ~70–80% (extrapolated from analogous nitrations in patent CN103980135A).

Reduction of Nitro to Amino Group

The nitro group at position 4 is reduced to an amino group using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation :

  • Catalyst: 10% Pd/C, H₂ (4–10 atm), methanol solvent, 40–60°C, 5–10 hours.

  • Yield: ~95% (based on similar reductions in patent CN103980135A).

  • Advantage: High selectivity, minimal byproducts.

Iron/HCl Reduction :

  • Reagents: Fe powder, HCl (conc.), ethanol/water (1:1), reflux for 6–8 hours.

  • Yield: ~85% (inferred from nitro reductions in aliphatic systems).

  • Drawback: Requires extensive purification to remove iron residues.

Nucleophilic Aromatic Substitution (NAS)

Substitution of Halogen with Amino Group

NAS leverages electron-withdrawing groups (EWGs) to activate the aromatic ring for nucleophilic attack. Starting with methyl 2-chloro-4-iodo-5-fluorobenzoate, the iodide at position 4 can be replaced by an amino group under copper or palladium catalysis.

Ullmann-Type Amination :

  • Reagents: CuI (10 mol%), NH₄OH, DMF, 120°C, 24 hours.

  • Yield: ~60–70% (analogous to cyanation in patent CN111018740B).

  • Limitation: Prolonged reaction times and moderate yields.

Buchwald-Hartwig Amination :

  • Catalyst: Pd(OAc)₂/Xantphos, NH₃·H₂O, dioxane, 100°C, 12 hours.

  • Yield: ~80–85% (extrapolated from palladium-catalyzed couplings).

  • Advantage: Higher efficiency and compatibility with sensitive functional groups.

Protective Group Strategies

Benzyl Protection-Deprotection

To prevent undesired reactions during halogenation or oxidation, the amino group can be temporarily protected. A method adapted from patent CN103980135A involves:

  • Protection : Reacting this compound with benzyl chloride in DMF to form N,N-dibenzyl-4-amino-2-chloro-5-fluorobenzoate.

  • Functionalization : Performing subsequent reactions (e.g., ester hydrolysis or fluorination).

  • Deprotection : Hydrogenolysis using Pd/C and H₂ to remove benzyl groups.

Key Conditions :

  • Protection: Benzyl chloride (2.4–3.0 eq.), DMF, 100°C, 3 hours.

  • Deprotection: 10% Pd/C, H₂ (10 atm), methanol, 60°C, 10 hours.

  • Overall Yield: ~75% (based on multi-step yields in patent CN103980135A).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldAdvantagesLimitations
Nitro ReductionMethyl 2-chloro-5-fluorobenzoateNitration → Reduction70–80%High selectivity, scalableRequires hazardous nitration
NAS (Ullmann)Methyl 2-chloro-4-iodo-5-fluorobenzoateIodination → Amination60–70%Avoids nitrationModerate yields, long duration
Buchwald-HartwigMethyl 2-chloro-4-iodo-5-fluorobenzoatePalladium-catalyzed coupling80–85%Efficient, mild conditionsCostly catalysts
Benzyl ProtectionThis compoundProtection → Deprotection75%Enables multi-step synthesisAdditional purification steps

Mechanistic Insights and Optimization

Role of Halogen Substituents

Chlorine and fluorine stabilize the intermediate σ-complex during NAS via resonance and inductive effects, facilitating nucleophilic attack at position 4. Computational studies suggest that fluorine’s strong electronegativity increases the partial positive charge at the adjacent carbon, enhancing reactivity toward ammonia derivatives.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, NMP) improve catalyst stability in palladium-mediated reactions, while protic solvents (e.g., methanol) favor hydrogenation steps. Optimal temperatures balance reaction rate and side-product formation:

  • <60°C : Minimizes dehalogenation of chlorine.

  • >100°C : Accelerates Ullmann-type couplings but risks decomposition.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-5-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction reactions typically produce amino derivatives.

Scientific Research Applications

Methyl 4-amino-2-chloro-5-fluorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-chloro-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino, chloro, and fluoro groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

Methyl 5-amino-2-chloro-4-fluorobenzoate (CAS 108288-16-0)
  • Substituents: Amino (5-position), chlorine (2-position), fluorine (4-position).
  • Similarity Score : 0.77 (structural isomerism) .
2-Amino-4-chloro-5-fluorobenzoic Acid (CAS 1022961-12-1)
  • Substituents : Carboxylic acid group instead of methyl ester.
  • Similarity Score : 0.99 (parent acid derivative) .
  • Applications : As a carboxylic acid, it is less lipophilic than the ester form, impacting bioavailability. Often used in peptide coupling or as a precursor for ester synthesis.

Halogen-Substituted Analogues

Methyl 5-Amino-2-bromo-4-chlorobenzoate (CAS L037508)
  • Substituents: Bromine (2-position), chlorine (4-position), amino (5-position).
  • Molecular Formula: C₈H₇BrClNO₂.
  • Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance reactivity in Suzuki-Miyaura couplings. This compound is noted for its utility in creating bioactive molecules with modified steric profiles .
Methyl 4-bromo-2-chloro-5-fluorobenzoate (CAS 908248-32-8)
  • Substituents : Bromine (4-position), chlorine (2-position), fluorine (5-position).
  • Molecular Weight : 267.48 g/mol .

Functional Group Variations

Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • Substituents : Acetamido (4-position), methoxy (2-position), chlorine (5-position).
  • Key Differences: Methoxy (electron-donating) and acetamido (bulky, polar) groups contrast with the amino and fluorine in the target compound. These groups may improve solubility but reduce membrane permeability .
5-Amino-4-chloro-2-methylphenol
  • Substituents: Phenolic hydroxyl group, methyl group (2-position).
  • Applications : The hydroxyl group enables hydrogen bonding, making it suitable for chelation or antioxidant applications, unlike the ester-based target compound .

Data Table: Comparative Analysis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Applications
Methyl 4-amino-2-chloro-5-fluorobenzoate NH₂ (4), Cl (2), F (5), COOCH₃ C₈H₇ClFNO₂ 215.60 Reference Drug intermediates, coupling
Methyl 5-amino-2-chloro-4-fluorobenzoate NH₂ (5), Cl (2), F (4), COOCH₃ C₈H₇ClFNO₂ 215.60 0.77 Positional isomer studies
Methyl 5-Amino-2-bromo-4-chlorobenzoate NH₂ (5), Br (2), Cl (4), COOCH₃ C₈H₇BrClNO₂ 280.51 N/A Bioactive molecule synthesis
2-Amino-4-chloro-5-fluorobenzoic acid NH₂ (4), Cl (2), F (5), COOH C₇H₅ClFNO₂ 203.57 0.99 Precursor for ester derivatives

Biological Activity

Methyl 4-amino-2-chloro-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Enhances interaction with biological targets.
  • Chloro and Fluoro Substituents : Influence the compound's reactivity and biological activity.

The chemical structure can be represented as follows:

C8H8ClFNO2\text{C}_8\text{H}_8\text{ClF}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino, chloro, and fluoro groups allows for diverse interactions that can modulate biochemical pathways. This modulation may lead to:

  • Inhibition of Cell Proliferation : Particularly noted in cancer cell lines.
  • Antimicrobial Activity : Effective against a range of pathogens.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231) and others. The compound's IC50 values indicate its potency in inhibiting cancer cell growth:

Cell Line IC50 (µM)
MDA-MB-2310.126
MCF717.02

These results suggest a preferential toxicity towards cancerous cells compared to normal cells, indicating a potential therapeutic window for further development.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, making it a candidate for further investigation in infectious disease contexts.

Case Studies

  • Study on Anticancer Efficacy :
    • A study assessed the effects of this compound on MDA-MB-231 cells. The compound significantly reduced cell viability and induced apoptosis, as evidenced by increased caspase activity.
  • Antimicrobial Testing :
    • In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antimicrobial potential.

Q & A

Q. What are the optimal conditions for synthesizing Methyl 4-amino-2-chloro-5-fluorobenzoate, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves esterification of 4-amino-2-chloro-5-fluorobenzoic acid using methanol under acidic catalysis. Key parameters include:

  • Temperature: 60–70°C to balance reaction rate and side-product formation (e.g., over-esterification or decomposition) .
  • Catalyst: Concentrated H₂SO₄ or HCl (1–2 mol%) for protonation of the carboxyl group.
  • Reaction Time: 6–12 hours, monitored via TLC or HPLC to track conversion .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assigns substituent positions (e.g., Cl at C2, F at C5) via coupling constants and chemical shifts. For example, the amino group (NH₂) shows broad singlet at δ 5.8–6.2 ppm .
  • LC-MS: Confirms molecular ion [M+H]⁺ (calc. 217.6 g/mol) and detects impurities (e.g., unreacted benzoic acid) .
  • FT-IR: Identifies ester C=O stretch (~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. How should researchers handle stability challenges during storage?

Methodological Answer:

  • Storage Conditions: -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group or oxidation of the amino group .
  • Stability Indicators: Monitor via periodic HPLC for degradation products (e.g., benzoic acid derivatives). A >5% increase in impurities warrants repurification .

Advanced Research Questions

Q. What strategies address low regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: The amino group directs electrophiles (e.g., nitration, sulfonation) to the para position (C4), but steric hindrance from Cl/F may reduce selectivity. Solutions include:

  • Protection of NH₂: Use Boc or acetyl groups to temporarily block the amino group, redirecting reactivity to meta positions .
  • Lewis Acid Catalysis: FeCl₃ or AlCl₃ enhances regioselectivity in nitration by stabilizing transition states .

Q. How can conflicting data on nitro group reduction (e.g., NH₂ vs. NHOH intermediates) be resolved?

Methodological Answer: Discrepancies arise from reductant choice and pH:

  • Catalytic Hydrogenation (H₂/Pd-C): Produces NH₂ exclusively at pH 7–8 .
  • SnCl₂/HCl: May yield NHOH intermediates under acidic conditions (pH < 3), detectable via LC-MS .
  • Method Validation: Cross-validate using ¹⁵N-labeling or in-situ IR to track intermediate formation .

Q. What methodologies enable cross-coupling reactions (e.g., Suzuki) with this compound?

Methodological Answer: The chloro group at C2 is reactive in Pd-catalyzed couplings. Optimize:

  • Catalyst System: Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C .
  • Protection of NH₂: Use tert-butyloxycarbonyl (Boc) to prevent catalyst poisoning. Deprotect post-reaction with TFA .

Q. How to reconcile discrepancies in reported melting points (e.g., 58–60°C vs. 46–49°C)?

Methodological Answer: Variations arise from purity or polymorphic forms. Standardize:

  • Recrystallization: Use ethanol/water (7:3) to isolate pure monoclinic crystals.
  • DSC Analysis: Confirm melting point with differential scanning calorimetry (heating rate: 5°C/min) .

Safety and Compliance

Q. What are critical safety protocols for handling amino-chloro-fluoro benzoate derivatives?

Methodological Answer:

  • PPE: Gloves, lab coat, and goggles to avoid skin/eye contact (potential irritant) .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

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